4-Chloro-2-fluoro-3-methoxybenzonitrile
Description
Properties
IUPAC Name |
4-chloro-2-fluoro-3-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAFKFNOOLUFSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxime Formation from Benzaldehyde Derivatives
- The starting material is a benzaldehyde bearing the desired substituents (e.g., fluoro, chloro, methoxy groups).
- It reacts with hydroxylamine hydrochloride in the presence of a base such as N,N-diisopropylethylamine or pyridine.
- The reaction is conducted in an alcohol solvent like ethanol at temperatures around 20°C to 25°C for 1–2 hours, ensuring high selectivity and minimal side reactions.
- The formation of benzaldoximes is a well-established step, with yields often exceeding 90% under optimized conditions.
- The reaction mechanism involves nucleophilic attack of hydroxylamine on the aldehyde carbon, forming the oxime.
Conversion of Benzaldoxime to Benzonitrile
- The benzaldoxime undergoes dehydration to form the nitrile.
- Reagents such as sodium bisulphate monohydrate, phosphorus pentoxide, or concentrated sulphuric acid are employed.
- The dehydration is carried out at elevated temperatures, typically between 100°C and 120°C, with sodium bisulphate monohydrate in toluene being a preferred reagent due to its effectiveness and safety profile.
- Sodium bisulphate monohydrate in toluene has been demonstrated to efficiently convert benzaldoximes to nitriles with high yields (~85–95%) and minimal by-products.
- The reaction conditions favor dehydration without affecting other sensitive groups on the aromatic ring.
Data Table Summarizing Preparation Methods
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1. Oxime formation | Hydroxylamine hydrochloride, N,N-diisopropylethylamine | Ethanol, 20–25°C, 1–2 h | >90% | Selective formation of benzaldoxime |
| 2. Dehydration to nitrile | Sodium bisulphate monohydrate, toluene | 100–115°C, 2–4 h | 85–95% | Efficient dehydration with minimal side reactions |
| 3. Aromatic halogenation | Cl2 or N-chlorosuccinimide; fluorinating agents like Selectfluor | Controlled temperature, inert atmosphere | Variable | Site-selective halogenation |
| 4. Methoxy group introduction | Methyl iodide, potassium carbonate | Reflux in acetone or DMF | >80% | Phenolic methylation |
Research Findings and Optimization Insights
- Reagent Selection: Sodium bisulphate monohydrate in toluene is favored for dehydration due to its safety and high efficiency.
- Temperature Control: Precise temperature regulation during dehydration (around 110°C) enhances yield and purity.
- Substituent Positioning: Sequential substitution reactions, with initial fluorination followed by chlorination, allow for regioselective functionalization.
- Environmental Considerations: The process avoids toxic reagents such as bromo intermediates, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-3-methoxybenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-2-fluoro-3-methoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Medicine: It may serve as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-3-methoxybenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used.
Comparison with Similar Compounds
Research Findings and Trends
- Substituent Position : Moving the methoxy group from position 3 to 6 (as in ) reduces electronic effects on the nitrile group, altering reactivity in nucleophilic substitution reactions .
- Halogen vs. Methyl : Replacing -OCH₃ with -CH₃ () decreases polarity, making the compound more suitable for lipid membrane penetration in drug delivery .
- Amino Group Introduction: The amino-substituted derivative () shows enhanced solubility in aqueous media, critical for oral bioavailability in drug formulations .
Biological Activity
4-Chloro-2-fluoro-3-methoxybenzonitrile is an organofluorine compound characterized by the presence of chlorine, fluorine, and methoxy functional groups attached to a benzene ring. Its molecular formula is C₈H₆ClFNO, and it has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant research findings.
The compound features several functional groups that influence its solubility, lipophilicity, and reactivity. The presence of the chlorine and fluorine atoms enhances its electronic properties, while the methoxy group can modulate its pharmacokinetic properties.
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer activity. A study evaluating various benzonitrile derivatives found that compounds with halogen substitutions showed significant cytotoxicity against cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. In particular, studies have focused on its interaction with cholinesterases and cyclooxygenases:
- Cholinesterases : Compounds similar to this compound have shown moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and are targets for Alzheimer's disease therapies.
- Cyclooxygenases : The compound may also inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation and pain pathways.
Antioxidant Activity
In vitro studies have demonstrated that this compound possesses antioxidant properties. This activity is attributed to its ability to scavenge free radicals, potentially providing protective effects against oxidative stress-related diseases.
Case Studies
- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated an IC50 value in the micromolar range, suggesting significant activity compared to standard chemotherapeutics.
- Enzyme Interaction Studies : Molecular docking studies revealed that the compound binds effectively to active sites of target enzymes, indicating potential for further development as an enzyme inhibitor.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Fluoro-3-methoxybenzonitrile | Fluorine at position 4 | Exhibits different enzyme inhibition profiles |
| 4-Chloro-3-methoxybenzonitrile | Chlorine instead of fluorine | Potentially different biological activity due to electronegativity |
| 2-Fluoro-5-methoxybenzonitrile | Fluorine at position 2 | Altered sterics influencing enzyme interactions |
Q & A
Q. What are the optimal synthetic routes for 4-Chloro-2-fluoro-3-methoxybenzonitrile, considering regioselectivity challenges?
Methodological Answer: The synthesis of polysubstituted benzonitriles like this compound requires careful control of substitution patterns. A multi-step approach is recommended:
- Step 1: Start with a meta-substituted benzene ring (e.g., 3-methoxybenzaldehyde) to minimize steric hindrance.
- Step 2: Introduce fluorine via electrophilic fluorination (e.g., using Selectfluor®) at the ortho position, leveraging the directing effects of the methoxy group .
- Step 3: Chlorination at the para position using Cl2 or N-chlorosuccinimide (NCS) under radical conditions to avoid overhalogenation .
- Step 4: Convert the aldehyde to a nitrile via a Rosenmund reduction followed by cyanation with CuCN .
Key Consideration: Monitor regioselectivity using computational tools (DFT calculations) to predict substituent effects on reaction intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR:
- Identify substituent positions via coupling patterns. For example, the fluorine atom at C2 splits adjacent protons (C1 and C3) into doublets of doublets. Compare with data for 3,5-dichloro-4-fluorobenzonitrile .
- Methoxy groups typically resonate at δ 3.8–4.0 ppm, while nitrile carbons appear near δ 115–120 ppm .
- FT-IR: Confirm nitrile presence via a sharp C≡N stretch at ~2230 cm<sup>-1</sup> .
- Mass Spectrometry (HRMS): Validate molecular formula (C8H4ClFNO) with isotopic peaks for Cl (<sup>35</sup>Cl/<sup>37</sup>Cl) and F .
Q. What safety protocols are recommended for handling nitrile derivatives with multiple halogen substituents?
Methodological Answer:
- Ventilation: Use fume hoods to prevent inhalation of volatile intermediates (e.g., benzyl chlorides) .
- PPE: Wear nitrile gloves, goggles, and lab coats. Halogenated nitriles may release toxic HCN under decomposition; avoid contact with acids .
- Storage: Keep in airtight containers away from light to prevent photodegradation. For similar compounds like 4-formyl-3-methoxybenzonitrile, storage at –20°C is advised .
Advanced Research Questions
Q. How do electronic effects of substituents influence reaction pathways in cross-coupling reactions involving this compound?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): The nitrile and fluorine groups activate the ring toward nucleophilic aromatic substitution (SNAr) at positions ortho/para to EWGs. For example, in Suzuki couplings, the chloro substituent (para to nitrile) can be replaced selectively using Pd catalysts .
- Methoxy Group: The methoxy group (electron-donating) directs electrophiles to the meta position. Computational studies (e.g., Hammett σ values) can predict reactivity trends .
Case Study: In 3-chloro-4-ethoxy-5-methoxybenzonitrile, the methoxy group stabilizes intermediates during SNAr, enabling selective ethoxy substitution .
Q. What strategies resolve contradictions in reported bioactivity data for halogenated benzonitriles?
Methodological Answer:
- Structural Validation: Ensure compound purity via HPLC (≥95%) and confirm regiochemistry via NOESY NMR (e.g., proximity of methoxy and fluorine groups) .
- Assay Reproducibility: Compare bioactivity across standardized assays. For example, discrepancies in antifungal activity may arise from variations in cell membrane permeability assays .
- Meta-Analysis: Cross-reference data with structurally similar compounds. For instance, 3,5-dichloro-4-fluorobenzonitrile shows reduced cytotoxicity compared to brominated analogs, highlighting halogen size effects .
Q. How can computational modeling predict the metabolic stability of this compound?
Methodological Answer:
- DFT Calculations: Optimize the molecule’s geometry and calculate frontier molecular orbitals (FMOs) to identify reactive sites. The LUMO energy of the nitrile group indicates susceptibility to nucleophilic attack .
- ADMET Prediction: Use tools like SwissADME to estimate metabolic pathways. The fluorine atom may reduce oxidative metabolism, while the methoxy group increases solubility .
- Case Study: For 4-bromo-2,3-difluorobenzonitrile, in silico models accurately predicted CYP450-mediated dehalogenation, validated by in vitro microsomal assays .
Q. What are the challenges in scaling up the synthesis of polysubstituted benzonitriles for preclinical studies?
Methodological Answer:
- Purification: Chromatography is impractical for large-scale production. Use recrystallization (e.g., ethanol/water mixtures) or distillation under reduced pressure for intermediates like 4-chloro-2-fluorobenzaldehyde .
- Yield Optimization: Replace batch reactors with continuous flow systems to improve heat transfer during exothermic steps (e.g., chlorination) .
- Regulatory Compliance: Ensure intermediates meet ICH guidelines for residual solvents (e.g., ≤5000 ppm for DMF) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
